N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide -

N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide

Catalog Number: EVT-4938399
CAS Number:
Molecular Formula: C21H21Cl2N5O3S
Molecular Weight: 494.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl [3-(Cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates (2a-d)

Compound Description: These compounds are intermediates in the synthesis of various 1,2,4-triazole derivatives with antimicrobial activities. []

Relevance: This class of compounds share the core 1,2,4-triazole ring system with N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide. The presence of the cyanomethyl and carbamate substituents on the triazole ring in these intermediates highlights the possibility of diverse modifications at these positions. []

Ethyl [3-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-yl]carbamates (3a)

Compound Description: This compound, synthesized from ethyl [3-(cyanomethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-yl]carbamate (2a), exhibits antimicrobial activity. []

Relevance: This compound shares the 1,2,4-triazole core and the presence of a substituted methyl group at the 3-position of the triazole ring with N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide. Additionally, both compounds feature an amino-thiadiazole moiety, although attached through different linkers, indicating potential importance of this group for antimicrobial activity. []

5-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine (3b)

Compound Description: Similar to 3a, this compound is also synthesized from an ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamate derivative (2b) and displays antimicrobial activity. []

Relevance: Similar to 3a, this compound also shares the 1,2,4-triazole core and the presence of a substituted methyl group at the 3-position of the triazole ring with N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide. The presence of an amino-thiadiazole group, directly attached to the methyl substituent at the 3-position, further emphasizes the potential significance of this group for antimicrobial activity and its presence in various positions around the core structure. []

tert-Butyl 2-[2-(4-chlorophenyl)-1-ethoxyethylidene]hydrazinecarboxylate (5)

Compound Description: This compound serves as a key starting material for the synthesis of several other 1,2,4-triazole derivatives, including compounds 6, 9, 7, 10, and 11, all of which exhibit antimicrobial activities. []

Relevance: Although not containing the triazole ring itself, this compound is a direct precursor to a series of 1,2,4-triazole derivatives that are structurally related to N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide. This highlights the synthetic versatility of this class of molecules and their potential for structural modifications. []

(S)N2-[1-[2-[4-[(R,S)-5,11-dihydro-6(66H)-oxodibenz[b,e]azepin-11-y]-1piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-35(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]-argininamide (BIIE 0246)

Compound Description: This compound is a known Y2 antagonist used in research to understand the role of Y receptors in smooth muscle function. []

Relevance: This compound highlights the importance of the 1,2,4-triazole ring system in biological activity, particularly in the context of Y receptor modulation. While the overall structure of BIIE 0246 differs significantly from the target compound, the presence of a 1,2,4-triazole ring suggests that this moiety might be a common pharmacophore for interacting with biological targets. []

Nalfurafine

Compound Description: Nalfurafine is a selective kappa opioid receptor agonist with a distinct chemical structure, known for its potent analgesic effects and reduced side effects compared to traditional opioids. []

Relevance: Although structurally distinct from N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide, nalfurafine's inclusion in a review focusing on G protein-biased kappa agonists highlights the importance of exploring diverse chemical scaffolds for developing novel analgesics. []

22-Thiocyanatosalvinorin A (RB-64)

Compound Description: RB-64 is a derivative of salvinorin A, a naturally occurring kappa opioid receptor agonist. It exhibits biased agonism, preferentially activating G protein signaling over β-arrestin recruitment. []

Relevance: While structurally dissimilar to N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide, RB-64's inclusion in the review highlights the growing interest in developing G protein-biased kappa agonists as potential analgesics with improved therapeutic profiles. []

Mesyl-salvinorin B

Compound Description: Similar to RB-64, mesyl-salvinorin B is another derivative of salvinorin A, displaying G protein-biased agonism at the kappa opioid receptor. []

Relevance: Although structurally different from N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide, the inclusion of mesyl-salvinorin B further emphasizes the exploration of salvinorin A analogs as a strategy for developing novel biased kappa agonists. []

2-(4-(Furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (Triazole 1.1)

Compound Description: Triazole 1.1 represents a novel class of G protein-biased kappa opioid receptor agonists. It exhibits promising preclinical data, suggesting potential therapeutic benefits in pain management. []

Relevance: Triazole 1.1 shares the 1,2,4-triazole core with N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide, highlighting the importance of this heterocycle in medicinal chemistry and its relevance to kappa opioid receptor pharmacology. []

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

Compound Description: Hit-1 is a compound identified through pharmacophore-based virtual screening and molecular docking studies as a potential inhibitor of FGFR-1, showing a better LibDock score compared to the known FGFR inhibitor, Infigratinib. []

Relevance: Hit-1 shares the 1,2,4-triazole core, a methyl substituent at the 4-position of the triazole ring, and a thioether linker connecting the triazole core to an acetamide moiety, with N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide. This structural similarity, along with its predicted activity against FGFR-1, highlights Hit-1 as a relevant compound for further investigation. []

3-(2-((Cyclopropylmethyl)(phenethyl)amino)ethyl)phenol (HS666)

Compound Description: HS666 is another example of a G protein-biased kappa agonist that demonstrates the structural diversity within this class of compounds. []

Relevance: Although structurally distinct from N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide, HS666's presence in the review emphasizes the ongoing search for novel kappa opioid receptor modulators with improved pharmacological profiles. []

N-n-butyl-N-phenylethyl-N-3-hydroxyphenylethyl-amine (Compound 5/BPHA)

Compound Description: Compound 5/BPHA represents a distinct chemical class of G protein-biased kappa agonists. []

Relevance: While structurally unrelated to N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide, its inclusion highlights the exploration of various chemical scaffolds in the pursuit of developing novel analgesics. []

6-Guanidinonaltrindole (6′GNTI)

Compound Description: 6′GNTI is a G protein-biased kappa agonist with a unique structure, demonstrating the diversity of chemical structures capable of interacting with the kappa opioid receptor in a biased manner. []

Relevance: While structurally dissimilar to N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide, its inclusion in the review underscores the ongoing efforts to discover and characterize novel kappa opioid receptor modulators. []

Collybolide

Compound Description: Collybolide, a naturally occurring compound, acts as a G protein-biased agonist at the kappa opioid receptor, showcasing the potential of natural products as sources for novel analgesics. []

Relevance: Despite its structural dissimilarity to N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide, collybolide's inclusion underscores the importance of exploring diverse chemical scaffolds for developing novel analgesics with improved therapeutic windows. []

Properties

Product Name

N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide

IUPAC Name

N-[2-[5-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-methoxybenzamide

Molecular Formula

C21H21Cl2N5O3S

Molecular Weight

494.4 g/mol

InChI

InChI=1S/C21H21Cl2N5O3S/c1-28-17(10-11-24-20(30)13-6-8-14(31-2)9-7-13)26-27-21(28)32-12-18(29)25-16-5-3-4-15(22)19(16)23/h3-9H,10-12H2,1-2H3,(H,24,30)(H,25,29)

InChI Key

JYNYLQOZKXPMJG-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)CCNC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)CCNC(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.